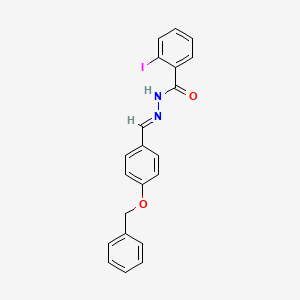
N'-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzyloxy group attached to a benzylidene moiety, which is further linked to a 2-iodobenzohydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines or other reduced forms.
Substitution: The iodine atom in the 2-iodobenzohydrazide moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides, under conditions that facilitate the displacement of the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxybenzylidene moiety may facilitate binding to hydrophobic pockets, while the iodobenzohydrazide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)-4-hydroxybenzohydrazide
- N’-(4-(Benzyloxy)benzylidene)-4-fluorobenzohydrazide
- N’-(4-(Benzyloxy)benzylidene)-4-methylbenzohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which are not possible with other substituents. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Properties
CAS No. |
303086-64-8 |
|---|---|
Molecular Formula |
C21H17IN2O2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-iodo-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17IN2O2/c22-20-9-5-4-8-19(20)21(25)24-23-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
MUKLDGLQEVSLEE-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3I |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043005.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)-2-propenenitrile](/img/structure/B15043007.png)
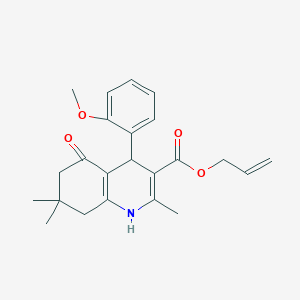
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15043034.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043035.png)
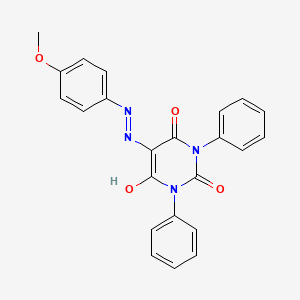
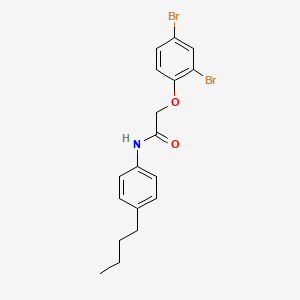
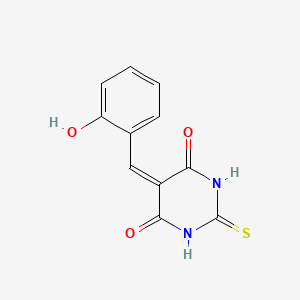
![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15043054.png)
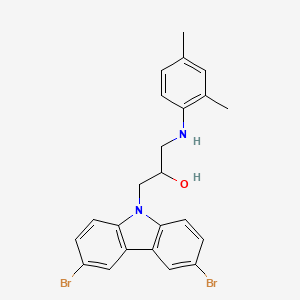
![4-tert-butyl-2-chloro-6-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15043073.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15043082.png)
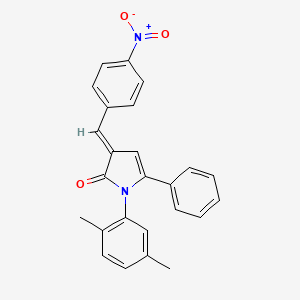
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide](/img/structure/B15043093.png)
